4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione
Overview
Description
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is a chemical compound with the molecular formula C10H12N4O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazolidine-dione moiety.
Mechanism of Action
Target of Action
The primary target of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (4-DAP) is Thallium (III) . It has been used as a reagent for the determination of ultra-trace amounts of Thallium (III) . Thallium (III) is a chemical element with symbol Tl and atomic number 81.
Mode of Action
4-DAP interacts with Thallium (III) in a way that allows for its detection It is known that 4-dap has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
Biochemical Pathways
It is known that researchers study its effects on the activity of enzymes and the binding of proteins .
Result of Action
Studies have reported 4-dap to have anti-inflammatory and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate, followed by cyclization with urea. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolidine-dione derivatives.
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)phenyl)pyridine
- **4-Dimethylaminoantipyrine
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-dione moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of heterocyclic compounds and its potential therapeutic uses .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIRDFLZTSMUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635062 | |
Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883455-55-8 | |
Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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